1-(Bromomethyl)-3-methoxy-5-nitrobenzene

Organic Synthesis Medicinal Chemistry Quality Control

Researchers often face slow analog generation due to limited orthogonal reactivity in single building blocks. This compound solves this with three distinct reactive handles on a 1,3,5-substituted benzene core: • Benzylic bromide: SN2 reactivity ~10³-10⁴× faster than chloro analogs • Nitro group: reducible to amine for further diversification • Methoxy group: modulates electronic environment, oxidatively cleavable Enables parallel library synthesis of benzimidazoles, quinazolines & indoles. 95% purity, stored at 2-8°C. Ships ambient.

Molecular Formula C8H8BrNO3
Molecular Weight 246.06 g/mol
CAS No. 928664-12-4
Cat. No. B1289342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bromomethyl)-3-methoxy-5-nitrobenzene
CAS928664-12-4
Molecular FormulaC8H8BrNO3
Molecular Weight246.06 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)[N+](=O)[O-])CBr
InChIInChI=1S/C8H8BrNO3/c1-13-8-3-6(5-9)2-7(4-8)10(11)12/h2-4H,5H2,1H3
InChIKeyAXVLGWFXBNZIMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Bromomethyl)-3-methoxy-5-nitrobenzene: Overview


1-(Bromomethyl)-3-methoxy-5-nitrobenzene (CAS 928664-12-4) is a polysubstituted aromatic compound featuring bromomethyl, methoxy, and nitro groups on a single benzene ring [1]. This precise 1,3,5-substitution pattern creates a unique electronic environment that makes it a valuable intermediate in medicinal chemistry and materials science [2]. With a molecular formula of C8H8BrNO3 and a molecular weight of 246.06 g/mol [1], this compound serves as a versatile synthon for constructing complex molecular architectures through sequential functionalization of its distinct reactive handles .

Synthetic role Tri-functional synthon for sequential derivatization
Handles Bromomethyl, nitro, and methoxy groups for orthogonal reactivity
Regiochemistry 1,3,5-substitution pattern supports structure-activity studies

1-(Bromomethyl)-3-methoxy-5-nitrobenzene: Why No Generic Substitutes


The unique combination of a benzylic bromide with electron-donating (methoxy) and electron-withdrawing (nitro) substituents creates a reactivity profile that cannot be replicated by simple benzyl halides or mono-substituted analogs . The bromomethyl group provides superior leaving group ability in nucleophilic substitution compared to chloromethyl analogs (Br vs. Cl leaving group propensity: ~10³-10⁴ fold difference in SN2 reactions), while the nitro group enhances electrophilicity and enables orthogonal reduction chemistry [1]. Simple substitution with 1-(chloromethyl)-3-methoxy-5-nitrobenzene (CAS 1261854-28-7) would result in significantly slower reaction kinetics and altered selectivity in multi-step syntheses .

Reactivity shift Chloromethyl analog (CAS 1261854-28-7) exhibits substantially slower nucleophilic substitution; reported rate enhancement for the bromide may exceed three orders of magnitude, which can alter selectivity in multi-step routes.
Storage mismatch Bromomethyl derivative typically requires refrigerated storage (2–8 °C), whereas the chloromethyl analog is specified for ambient conditions. Inventory handling and stability expectations may differ.
Regioisomer sensitivity 1,2,4- or 1,2,3-substitution patterns cannot replicate the electronic and steric profile of the 1,3,5-arrangement; direct replacement may lead to different cross-coupling outcomes.

1-(Bromomethyl)-3-methoxy-5-nitrobenzene: Comparative Evidence


Purity Comparison: Bromomethyl vs. Chloromethyl

1-(Bromomethyl)-3-methoxy-5-nitrobenzene is consistently supplied at a minimum purity of 95% (GC/HPLC) across multiple reputable vendors including Sigma-Aldrich, AKSci, and CymitQuimica . This matches the purity specification of its chloromethyl analog 1-(chloromethyl)-3-methoxy-5-nitrobenzene, which also has a standard purity of 95% . Both compounds achieve comparable purity levels, ensuring that substitution does not compromise initial material quality. However, the bromomethyl derivative's enhanced reactivity profile often enables cleaner conversions and higher yields in subsequent synthetic steps .

Purity
Cross-study comparable
Equivalent minimum purity specification: 95% (GC/HPLC) for both bromomethyl and chloromethyl derivatives.
Comparable initial material quality; substitution does not force lower purity acceptance.
Based on vendor datasheets and certificates of analysis.
Organic Synthesis Medicinal Chemistry Quality Control

Reactivity: Bromomethyl vs. Chloromethyl

The benzylic bromide in 1-(Bromomethyl)-3-methoxy-5-nitrobenzene exhibits significantly higher reactivity in nucleophilic substitution (SN2) compared to its chloromethyl analog. This is due to the superior leaving group ability of bromide (pKa of HBr ≈ -9) versus chloride (pKa of HCl ≈ -7), which translates to a theoretical rate enhancement of approximately 10³-10⁴ fold under identical conditions [1]. The bromomethyl group is described as 'generally more reactive' in nucleophilic substitution reactions compared to the chloromethyl group , enabling faster reaction completion and reduced byproduct formation in synthetic sequences.

Reactivity
Class-level inference
Estimated rate enhancement ~10³–10⁴ fold vs. chloromethyl analog (SN2, benzylic position).
Faster reaction completion and potentially cleaner conversions in synthetic sequences.
Class-level leaving-group propensity; actual rate depends on specific nucleophile and conditions.
Synthetic Methodology Reaction Kinetics Process Chemistry

Storage Stability Comparison

1-(Bromomethyl)-3-methoxy-5-nitrobenzene demonstrates adequate stability under standard laboratory storage conditions. Vendor specifications recommend storage at 2-8°C in a sealed, dry environment . Long-term storage recommendations indicate storage in a cool, dry place . In contrast, the chloromethyl analog 1-(chloromethyl)-3-methoxy-5-nitrobenzene is specified for storage at room temperature [1], suggesting potentially different stability profiles. While no quantitative accelerated stability data are publicly available for either compound, the defined storage parameters provide operational guidance for compound management.

Storage
Supporting evidence
Vendor-recommended storage: 2–8 °C (bromomethyl) vs. room temperature (chloromethyl).
Different cold-chain requirements; operational planning should reflect recommended conditions.
No public accelerated stability data; guidance derived from supplier specifications.
Compound Management Stability Studies Laboratory Operations

Cost Efficiency Comparison

The bromomethyl derivative is commercially available at competitive price points. Recent vendor quotes indicate approximately 636 CNY (~$88 USD) per 100 mg and 2760 CNY (~$380 USD) per 1 g for ≥95% purity material from Macklin . Fluorochem offers 250 mg for 3366 CNY (~$465 USD) and 1 g for 8448 CNY (~$1165 USD) . In comparison, the chloromethyl analog is priced at approximately 642 EUR (~$695 USD) for 50 mg and 1790 EUR (~$1940 USD) for 500 mg from CymitQuimica . On a per-gram basis, the bromomethyl derivative is significantly more economical (approximately $380-1165/g vs. $3880/g for the chloromethyl analog, representing a 3-10x cost advantage).

Cost/g
Cross-study comparable
Bromomethyl derivative ~$380–1165/g; chloromethyl analog ~$3880/g (95% purity, commercial quotes 2024–2025).
3–10× lower per-gram cost supports multi-gram research programs.
Pricing varies by vendor and quantity; quotes should be verified at time of procurement.
Procurement Cost Analysis Budget Optimization

Synthetic Versatility and Orthogonal Handles

1-(Bromomethyl)-3-methoxy-5-nitrobenzene possesses three chemically distinct functional groups that can be manipulated orthogonally [1]: the benzylic bromide undergoes nucleophilic substitution (SN2) with amines, thiols, or alkoxides; the nitro group can be selectively reduced to an amine (e.g., H2/Pd-C or SnCl2/HCl); and the methoxy group can be oxidized to a formyl or carboxyl group (KMnO4 or CrO3). This orthogonal reactivity allows for sequential functionalization without protection/deprotection steps, a significant advantage over simpler benzyl halides that lack the methoxy and nitro handles .

Orthogonal handles
Class-level inference
Three distinct functional groups vs. single handle in simple benzyl bromides.
Enables sequential diversification without protection/deprotection steps.
Based on standard reactivity: nucleophilic substitution, nitro reduction, methoxy oxidation.
Organic Synthesis Medicinal Chemistry Library Synthesis

Regioisomeric Substitution Advantage

The 1,3,5-substitution pattern of 1-(Bromomethyl)-3-methoxy-5-nitrobenzene places the electron-donating methoxy group and electron-withdrawing nitro group in a meta-relationship to each other and para/ortho to the bromomethyl group [1]. This arrangement creates a unique electronic environment that cannot be replicated by 1,2,4- or 1,2,3-regioisomers. In comparative studies of substituted nitrobenzenes, the position of substituents significantly influences both reactivity and the physicochemical properties of derived compounds [2]. The 1,3,5-pattern in this compound offers distinct advantages in cross-coupling reactions and further functionalization compared to other regioisomers .

Regioisomerism
Class-level inference
1,3,5-substitution pattern vs. 1,2,4- or 1,2,3-regioisomers: qualitative difference in electronic distribution and steric accessibility.
Critical for SAR studies; subtle regiochemical changes can markedly alter downstream properties.
Theoretical framework supported by substituent effect principles; direct isomer comparison data limited.
Structure-Activity Relationship Drug Discovery Material Science

1-(Bromomethyl)-3-methoxy-5-nitrobenzene: Applications


Bioactive Heterocycle Synthesis

The compound's orthogonal functional handles (bromomethyl for nucleophilic substitution, nitro for reduction, methoxy for oxidation) make it an ideal starting material for constructing diverse heterocyclic scaffolds commonly found in drug candidates . For instance, sequential functionalization can yield benzimidazoles, quinazolines, or indole derivatives with defined substitution patterns. This divergent synthetic capability accelerates lead optimization in early-stage drug discovery by enabling rapid analog generation from a single advanced intermediate [1].

Crop Protection Agent Development

The 1,3,5-substitution pattern and electronic profile of this compound align with structural motifs found in many commercial agrochemicals, particularly herbicides and fungicides . The nitro group can serve as a bioisostere for carboxylic acids, while the bromomethyl group enables facile conjugation to diverse pharmacophores. This combination supports the efficient synthesis of compound libraries for screening against agricultural pests and pathogens [1].

Functional Polymers and Resins

The reactive bromomethyl group serves as an efficient cross-linking or grafting point in polymer chemistry . The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups allows fine-tuning of the electronic properties of the resulting materials, which is valuable for applications such as organic semiconductors, photoresists, and specialty coatings. The compound's defined purity (95%) ensures reproducible polymerization outcomes .

Probe Development and Bioconjugation

The benzylic bromide functionality is a classic handle for bioconjugation to nucleophilic residues (e.g., cysteine, lysine) or for installing reporter tags (fluorophores, biotin) . The presence of the nitro group offers an additional handle for subsequent modification or for generating photoaffinity probes. This dual functionality makes the compound a versatile building block for designing chemical probes to study biological targets and pathways [1].

Application
Selection Property
Validation Focus
Heterocycle library synthesis
Orthogonal reactive handles (bromomethyl, nitro, methoxy)
Sequential functionalization efficiency; intermediate stability under reaction conditions
Agrochemical lead generation
1,3,5-substitution pattern and nitro group as carboxylate bioisostere
Scaffold diversification speed; structure-activity relationship exploration
Functional polymer development
Reactive bromomethyl grafting point plus electronic tuning via nitro/methoxy
Reproducible cross-linking and material property consistency
Chemical probe design
Benzylic bromide for bioconjugation; nitro group for optional photoaffinity handle
Labeling efficiency and retention of target engagement in biochemical assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Bromomethyl)-3-methoxy-5-nitrobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.